molecular formula C9H9F3O B137757 (S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS No. 127852-27-1

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Cat. No.: B137757
CAS No.: 127852-27-1
M. Wt: 190.16 g/mol
InChI Key: VGHBIJJTMFYTPY-LURJTMIESA-N
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Description

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(trifluoromethyl)acetophenone using a biocatalyst such as Geotrichum silvicola . This biotransformation process is enhanced by the use of deep eutectic solvents and cyclodextrins, which improve substrate concentration and cell membrane permeability .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of whole microbial cells or isolated enzymes to achieve high enantioselectivity and yield. The reaction conditions are optimized to enhance the conversion efficiency and productivity, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(trifluoromethyl)acetophenone.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include 2-(trifluoromethyl)acetophenone, the corresponding alkane, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol involves its interaction with specific enzymes or receptors in biological systems. For example, it can act as a substrate for alcohol dehydrogenases, which catalyze its conversion to the corresponding ketone or aldehyde . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-(Trifluoromethyl)phenyl)ethanol
  • (S)-1-(3-(Trifluoromethyl)phenyl)ethanol
  • (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Uniqueness

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the phenyl ring. This configuration imparts distinct chemical and physical properties, such as higher reactivity and stability, compared to its isomers .

Properties

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBIJJTMFYTPY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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